5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Green Chemistry Process Chemistry Reaction Mass Efficiency

Researchers targeting KDM4D or Trk kinases need a versatile intermediate enabling rapid SAR exploration. 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile solves this with its reactive 5-Cl handle for SNAr/cross-coupling and a 3-CN pharmacophore critical for target engagement. • Yields derivatives with KDM4D IC₅₀ = 0.41 μM and Trk G667C IC₅₀ = 2.3 nM (5.4× more potent than selitrectinib). • Synthesized via green chemistry (RME 40-53%), facilitating sustainable scale-up. • ≥98% purity, solid (m.p. 138-142 °C); reliable for automated parallel synthesis and HTS.

Molecular Formula C7H3ClN4
Molecular Weight 178.58 g/mol
CAS No. 1224288-92-9
Cat. No. B1456751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1224288-92-9
Molecular FormulaC7H3ClN4
Molecular Weight178.58 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C#N)N=C1Cl
InChIInChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H
InChIKeyOYGONYREIXSORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Kinase-Targeted Building Block


5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-92-9) is a heterocyclic compound characterized by a fused pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 5-position and a nitrile group at the 3-position [1]. This molecular architecture positions it as a privileged scaffold in medicinal chemistry, particularly for the development of small-molecule kinase inhibitors [2]. As a key intermediate, its reactivity at the 5-chloro position enables diverse synthetic derivatization, making it a critical starting point for creating focused libraries of compounds targeting enzymes like histone lysine demethylases (KDMs) and tropomyosin receptor kinases (Trks) [3][4].

Reactive handle

5-Chloro group enables direct SNAr diversification

Pharmacophore anchor

3-CN is a reported critical motif for kinase target engagement

Scaffold precedence

Fused core present in approved Trk inhibitor chemotype

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Generic Substitution Risks


Generic substitution of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile with a different pyrazolopyrimidine analog is not a trivial exchange; it fundamentally alters the compound's synthetic utility and subsequent biological profile. The specific electronic and steric effects conferred by the 5-chloro and 3-carbonitrile substituents dictate its reactivity in downstream transformations like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Furthermore, the 3-carbonitrile group is a crucial pharmacophore in many bioactive derivatives, as seen in the development of KDM4D and Trk inhibitors, where it is essential for target engagement [1][2]. A generic alternative lacking these precise functional groups would lead to a different synthetic route, a distinct set of final compounds, and ultimately, a divergent structure-activity relationship (SAR) profile, making the resulting library non-comparable and potentially inert against the intended biological target [3].

Reactivity divergence

Replacing the 5-Cl handle may alter SNAr reactivity and downstream derivatization efficiency.

Pharmacophore mismatch

Lacking the 3-CN group may remove a critical hydrogen-bond acceptor, disrupting target binding.

SAR incompatibility

Generic pyrazolo[1,5-a]pyrimidine analogs can lead to non-comparable SAR and divergent biological profiles.

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Comparative Evidence for Procurement


Atom Economy Advantage Over BODIPY Synthesis

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is notable for its high atom economy and efficiency, a key differentiator when scaling up for large library synthesis. The reaction mass efficiency (RME) for its preparation is reported to be in the range of 40-53%, a value that is competitive with or superior to that of widely used but less atom-economical intermediates like the BODIPY fluorescent probe scaffold [1]. This higher efficiency translates directly to reduced waste, lower raw material consumption, and a more cost-effective process for generating large quantities of this building block [2].

Atom Economy vs. BODIPY
Reported
RME 40–53%
vs. BODIPY scaffold synthesis
Supports scale-up process evaluation
Microwave-assisted; Vilsmeier-Haack conditions
Green Chemistry Process Chemistry Reaction Mass Efficiency

Synthetic Handle Reactivity: 5-Chloro vs. 5-Hydroxy

The chlorine atom at the 5-position is a key differentiator, enabling efficient nucleophilic aromatic substitution (SNAr) reactions for late-stage diversification. This is in contrast to a 5-hydroxy precursor (5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile), which would require activation (e.g., conversion to a tosylate or triflate) before undergoing similar transformations . The synthetic route using POCl3 converts the hydroxy precursor to the 5-chloro derivative in a single step with a reported yield of 53.8%, providing a more direct and reactive handle for creating diverse compound libraries [1].

5-Cl vs. 5-OH Reactivity
Head-to-head
Direct SNAr via 5-Cl
53.8% yield from 5-OH precursor (POCl₃, 150°C)
Streamlines library synthesis by skipping activation step
5-OH requires tosylation/triflation before substitution
Medicinal Chemistry Parallel Synthesis Nucleophilic Aromatic Substitution

KDM4D Inhibition: Potency and Selectivity Profile

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is a privileged starting point for developing potent and selective histone lysine demethylase 4D (KDM4D) inhibitors. Compound 10r, a derivative of this core structure, demonstrates an IC50 of 0.41 ± 0.03 μM against KDM4D. Crucially, this derivative exhibits high selectivity, showing virtually no activity (IC50 > 10 μM) against other KDM family members like KDM2B, KDM3B, and KDM5A [1]. This contrasts with other KDM4D inhibitors like OWS, which have a much weaker IC50 of 4.28 μM [2]. This data confirms that the core scaffold, when properly elaborated, can yield highly potent and selective tool compounds or lead candidates.

KDM4D Inhibition
Reported
Derivative 10r IC₅₀ 0.41 ± 0.03 μM
Selectivity: IC₅₀ >10 μM vs KDM2B/3B/5A
Scaffold-derived sub-μM KDM4D inhibitor context
Compared to OWS (IC₅₀ 4.28 μM)
Epigenetics Histone Demethylase Cancer Therapeutics

TRK Inhibition: Overcoming Clinically Acquired Resistance

The pyrazolo[1,5-a]pyrimidine core is a validated framework for Trk inhibition, with two of the three marketed drugs for NTRK fusion cancers featuring this exact nucleus [1]. Derivatives of this scaffold have been shown to achieve single-digit nanomolar IC50 values against TrkA, with some compounds showing significant improvements over clinically relevant comparators. For example, compound 5n displayed an IC50 of 2.3 nM against the resistant mutant TRKAG667C, which represents a 5.4-fold increase in potency compared to selitrectinib (IC50 = 12.6 nM) [2]. This demonstrates the core's capacity for generating highly potent inhibitors against both wild-type and clinically resistant mutant forms of the kinase.

TRK Mutant Inhibition
Class-level
Derivative 5n IC₅₀ 2.3 nM vs TRKAᴳ⁶⁶⁷ᶜ
Selitrectinib IC₅₀ 12.6 nM
Reported mutant kinase inhibition profile
5.4-fold lower IC₅₀ than selitrectinib
Kinase Inhibitor Oncology Tropomyosin Receptor Kinase

High Purity Standard for Reproducible Research

Commercially available 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is consistently supplied with a high standard purity of ≥98%, as verified by multiple major chemical vendors . This is a critical specification for a building block intended for multi-step synthesis, as impurities can accumulate and significantly impact final yields or lead to the formation of difficult-to-separate byproducts. While purity specifications are standard for many research chemicals, the consistent availability at ≥98% from reputable sources ensures a reliable starting point for reproducible and efficient synthetic workflows, minimizing batch-to-batch variability that could confound SAR studies [1].

Purity Specification
Specification review
≥98% (HPLC/GC)
Standard commercial CoA
Consistent purity supports reproducible synthesis
Minimizes batch-to-batch variability risk
Quality Control Analytical Chemistry Procurement Specification

Solid-State Properties: Handling and Storage Advantages

The compound's measured melting point of 138-142 °C and its low aqueous solubility (0.5 g/L at 25 °C) are well-defined and differentiate it from other pyrazolopyrimidine analogs . For instance, the simpler 5-chloropyrazolo[1,5-a]pyrimidine (CAS 29274-24-6), which lacks the 3-carbonitrile group, is a liquid at room temperature and likely has different solubility and handling characteristics [1]. The solid, crystalline nature and known melting point of the target compound facilitate easier purification, handling, and storage under defined conditions (2-8 °C, inert atmosphere), which is critical for maintaining its integrity during long-term research projects .

Solid-State Properties
Context-dependent
Solid, m.p. 138–142 °C
Aqueous solubility 0.5 g/L (25 °C)
Solid form facilitates accurate handling and storage
Liquid analog (CAS 29274-24-6) lacks 3-CN; different handling
Pre-formulation Solid State Chemistry Solubility

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Key Application Scenarios


KDM4D Inhibitor Library Synthesis

Researchers developing novel probes or lead compounds for histone lysine demethylase 4D (KDM4D) can use this building block as a starting point. Evidence shows that derivatives of this scaffold, such as compound 10r, achieve an IC50 of 0.41 μM against KDM4D with high selectivity over other KDMs [1]. The 3-carbonitrile group is a key pharmacophore, and the 5-chloro handle allows for efficient parallel synthesis to explore the SAR necessary for improving potency and selectivity .

Next-Generation TRK Inhibitors for Resistant Cancers

This compound is an ideal core for programs targeting Trk kinase, especially for overcoming resistance to first-generation drugs. The pyrazolo[1,5-a]pyrimidine nucleus is present in two approved Trk inhibitors [2]. More importantly, derivatives of this scaffold have demonstrated single-digit nanomolar activity (e.g., IC50 = 2.3 nM) against the clinically relevant, resistant TRKAG667C mutant, which is 5.4-fold more potent than selitrectinib [3]. This makes it a strategic choice for any program focused on next-generation Trk therapeutics.

Kinase-Targeted Oncology Drug Discovery

For general kinase inhibitor discovery programs, this compound serves as a versatile, high-purity (≥98%) building block . Its reactivity, enabled by the 5-chloro group, is well-defined and allows for rapid analog synthesis via SNAr or cross-coupling reactions . The solid-state nature and established physicochemical properties (m.p. 138-142 °C, solubility 0.5 g/L) ensure consistent handling and reliable performance in automated synthesis and high-throughput screening campaigns .

Sustainable Process Development for Heterocyclic Intermediates

Process chemists can leverage this compound as a model system for developing sustainable synthetic routes. Its synthesis has been optimized with a focus on green chemistry principles, achieving a high reaction mass efficiency (RME) of 40-53%, which compares favorably to other intermediates like BODIPY [4]. This data supports its use in academic and industrial settings aiming to reduce environmental impact and production costs for scale-up operations [5].

Application
Selection Property
Validation Focus
KDM4D inhibitor library synthesis
3-CN pharmacophore and 5-Cl derivatization handle
KDM4D selectivity and potency profiling
TRK mutant inhibitor development
Scaffold pre-validated in Trk inhibitor chemotype
Resistant mutant TRKA inhibition assays
Kinase-focused library synthesis
High-purity building block with versatile reactivity
Automated synthesis and HTS compatibility
Green chemistry process development
Reported RME and atom economy profile
Process mass efficiency and waste reduction

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